molecular formula C11H17NO4 B8068546 (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B8068546
M. Wt: 227.26 g/mol
InChI Key: VGONMHFNYUTBCO-WPZUCAASSA-N
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Description

The compound (1S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 615575-74-1) is a bicyclic amino acid derivative with a 2.1.1 bicyclohexane core functionalized by a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₇NO₄ (MW: 227.26 g/mol) . The stereochemistry (1S,4R) and compact bicyclic structure make it a valuable intermediate in pharmaceutical synthesis, particularly for constrained peptide analogs and enzyme inhibitors .

Properties

IUPAC Name

(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONMHFNYUTBCO-WPZUCAASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound notable for its unique stereochemistry and functional groups, which contribute to its biological activity. This article explores the biological properties, potential applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom, characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241.29 g/mol
CAS Number1628613-11-5
Purity>95%

The presence of the tert-butoxycarbonyl group and the carboxylic acid moiety significantly enhance its reactivity, making it suitable for various synthetic applications in organic chemistry and medicinal chemistry .

Biological Activity

The biological activity of this compound can be evaluated through various methods:

Enzyme Inhibition

Studies indicate that compounds with similar structures exhibit inhibitory effects on bacterial topoisomerases, which are crucial for DNA replication and transcription. The compound's potential as an enzyme inhibitor may be assessed using high-throughput screening assays to determine its IC50 values against specific bacterial strains .

Antibacterial Properties

Recent research has highlighted the antibacterial activity of related compounds against both Gram-positive and Gram-negative bacteria. For instance, new derivatives have shown low nanomolar inhibition against DNA gyrase from Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .

Computational Analysis

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) can be employed to predict the pharmacological effects based on the structural characteristics of this compound. These analyses assist in identifying therapeutic potentials or toxicological risks associated with this compound.

Case Studies

Several studies have investigated the biological activities of structurally similar compounds, providing insights into their mechanisms of action:

  • Dual Inhibitors of Bacterial Topoisomerases : Research demonstrated that certain azabicyclic compounds exhibit broad-spectrum antibacterial activities against multidrug-resistant strains, highlighting their potential as novel antibiotics .
  • Antimicrobial Activity Assessment : A study focused on evaluating the minimum inhibitory concentration (MIC) values of related compounds against various bacterial strains, revealing significant antibacterial properties that could be harnessed for clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals due to its ability to serve as a building block for various bioactive molecules. Its structural features facilitate the synthesis of compounds with potential therapeutic effects.

  • Antiviral Activity : Research indicates that derivatives of azabicyclic compounds can exhibit antiviral properties, making them candidates for drug development against viral infections .

Organic Synthesis

(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is utilized as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently.

  • Chiral Catalysts : The compound's ability to form stable intermediates makes it valuable in the synthesis of chiral catalysts, which are essential for producing enantiomerically pure pharmaceuticals .

Neuroscience Research

The compound's structural similarity to neurotransmitters positions it as a candidate for studying receptor interactions and potential neuroprotective effects.

  • Receptor Binding Studies : Preliminary studies suggest that azabicyclic compounds may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology .

Case Study 1: Synthesis of Antiviral Agents

A study explored the synthesis of a series of azabicyclic derivatives using this compound as a precursor. The resulting compounds demonstrated significant antiviral activity against influenza viruses, highlighting the compound's utility in developing antiviral therapies.

Case Study 2: Chiral Auxiliary Applications

In another study, researchers employed this compound as a chiral auxiliary in the asymmetric synthesis of amino acids. The methodology yielded high enantiomeric excess and showcased the compound's effectiveness in facilitating enantioselective reactions.

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antiviral agentsDerivatives showed activity against influenza viruses
Organic SynthesisUse as a chiral auxiliary for asymmetric synthesisHigh enantiomeric excess achieved in amino acid synthesis
Neuroscience ResearchInvestigation of receptor interactionsPotential neuroprotective effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[2.1.1]hexane system distinguishes the target compound from analogs with larger or differently arranged rings. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Bicyclo System Molecular Formula MW (g/mol) CAS Number Key Features
Target Compound [2.1.1]hexane C₁₁H₁₇NO₄ 227.26 615575-74-1 Compact ring, high ring strain; Boc and carboxylic acid groups
(1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane C₁₂H₁₉NO₄ 241.29 291775-59-2 Larger ring, reduced strain; similar Boc and COOH groups
(1R,3S,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid [3.1.0]hexane C₁₁H₁₇NO₄ 227.26 197142-34-0 Norbornane-like structure; higher solubility due to fused cyclopropane
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane C₁₄H₂₁NO₄ 267.32 2410984-39-1 Rigid octane ring; methylene substituent enhances lipophilicity

Impact of Ring Size and Substituents

  • Ring Strain and Reactivity: The [2.1.1]hexane system exhibits higher strain compared to [2.2.1]heptane, making the target compound more reactive in ring-opening or functionalization reactions . In contrast, the [3.1.0]hexane framework (norbornane analog) balances strain with stability, favoring applications in prodrug design .
  • Biological Activity : highlights that expanding the bicyclic system to [3.2.1]octane (as in compound [33]) significantly improves inhibitory activity (IC₅₀: 6.25 µM vs. 77.57 µM for [2.2.1]heptane derivative [32]) due to enhanced steric complementarity with target enzymes .

Stereochemical and Functional Group Effects

  • Stereochemistry : The (1S,4R) configuration in the target compound contrasts with (1R,3S,4S) or (1R,3S,5R) isomers in analogs. For example, (1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS: 291775-59-2) shows different pharmacokinetic profiles due to spatial orientation of the carboxylic acid group .
  • Protecting Groups : Replacing Boc with phenylmethoxycarbonyl (e.g., in ’s methyl-substituted derivative) alters solubility and deprotection kinetics, impacting synthetic utility .

Preparation Methods

Photochemical Cross-Addition and Cyclization

A foundational approach involves photochemical cross-addition of N-Boc-N-allyl-N-vinyl amide precursors to construct the bicyclo[2.1.1]hexane core. This method, reported by Krow et al., initiates with UV irradiation of the precursor in anhydrous ether, inducing a [2+2] cycloaddition to form the bicyclic intermediate. Subsequent oxidation of the resulting ketone using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine-N-oxide (NMO) yields the carboxylic acid functionality at the C5 position. Key advantages include high atom economy and regioselectivity, though the photochemical step requires specialized equipment and controlled conditions to minimize side reactions.

Hydrogenolysis of Benzyl-Protected Intermediates

An alternative route leverages benzyl-protected intermediates to streamline deprotection. As demonstrated in a multigram synthesis protocol, the benzyl group is cleaved via hydrogenolysis under H₂ gas (1 atm) in the presence of palladium on carbon (Pd/C). This step produces the free amine, which is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to yield the N-Boc derivative. Subsequent hydrolysis of the ester group under acidic conditions (HCl, 6 M) furnishes the target carboxylic acid with a reported yield of 95%. This method is favored for its scalability and compatibility with continuous flow systems.

Cyclization of Methylenecyclobutane Derivatives

A third strategy involves iodine-promoted cyclization of methylenecyclobutane carbamates. This method, optimized for steric control, employs iodine (I₂) in dichloromethane to induce ring closure, forming the bicyclo[2.1.1]hexane skeleton. The tert-butoxycarbonyl (Boc) group is introduced post-cyclization via reaction with Boc₂O in tetrahydrofuran (THF), followed by oxidative cleavage of the hydroxymethyl group to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). While effective, this route demands rigorous temperature control (-20°C to 0°C) to prevent over-oxidation.

Reaction Conditions and Optimization

Temperature and Catalytic Systems

Critical parameters influencing yield and selectivity include reaction temperature, catalyst loading, and solvent polarity. For instance, the hydrogenolysis step in Method 1.2 achieves optimal efficiency at 25°C with 10% Pd/C (w/w), whereas higher temperatures promote undesired dehydrogenation. Photochemical reactions (Method 1.1) require UV light at 254 nm and inert atmospheres to prevent radical quenching.

Solvent and Reagent Selection

Solvent polarity profoundly impacts reaction outcomes:

  • THF is preferred for Boc protection due to its ability to stabilize intermediates via Lewis acid-base interactions.

  • Dichloromethane facilitates iodine-mediated cyclization by solubilizing nonpolar intermediates.

  • Ethyl acetate/heptane mixtures (1:5) are optimal for chromatographic purification of stereoisomers.

Regioselectivity and Stereochemical Control

The C1 and C5 positions in the bicyclo[2.1.1]hexane framework are prone to regiochemical competition during electrophilic substitutions. Deprotonation with sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C ensures selective functionalization at C1, as demonstrated in the synthesis of methyl-substituted derivatives. Stereochemical integrity is maintained through chiral auxiliary-mediated cyclization, achieving enantiomeric excess (ee) >98% in reported cases.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and reproducibility:

  • Continuous Flow Reactors : Automated systems enable precise control over residence time and temperature during hydrogenolysis, reducing batch-to-batch variability.

  • Crystallization Techniques : Gradient recrystallization from ethanol/water mixtures (70:30 v/v) achieves >99.5% purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Common issues include over-oxidation of the hydroxymethyl group and epimerization at C4. These are mitigated by:

  • Low-Temperature Oxidation : Using TPAP/NMO at 0°C limits over-oxidation.

  • Buffered Hydrolysis : Phosphate buffer (pH 7) during ester hydrolysis prevents racemization.

Scalability Limitations

Photochemical methods face scalability hurdles due to light penetration depth. Modular reactor designs with multiple UV sources and thin-film reactors address this constraint.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Scale Feasibility
Photochemical CyclizationUV cross-addition, TPAP oxidation65–7098Lab-scale
HydrogenolysisPd/C H₂, Boc protection, hydrolysis85–9599.5Industrial
Iodine CyclizationI₂-mediated closure, Jones oxidation75–8097Pilot-scale

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (1S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid?

  • Methodological Answer : The compound is synthesized via photoirradiation of substituted 1,2-dihydropyridines to generate 2-azabicyclo[2.2.0]hex-5-enes, followed by bromine-mediated rearrangement. For example, bromine addition to 3-endo-substituted precursors (e.g., phenyl or methyl groups) yields rearranged 2-azabicyclo[2.1.1]hexanes. Reductive debromination of intermediates like dibromoazabicyclohexanes produces the final product . Key steps require strict temperature control (±2°C) and inert atmospheres to prevent side reactions.

Q. How can the enantiopurity of this bicyclic amino acid be validated?

  • Methodological Answer : Chiral HPLC using columns such as Chiralpak® AD-H (5 μM, 4.6 x 250 mm) with a mobile phase of 95:5 n-hexane:isopropanol at 1 mL/min and UV detection at 210 nm achieves >95% enantiomeric excess (ee) resolution. Baseline separation of enantiomers confirms stereochemical integrity, as demonstrated in cycloadduct analysis .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters) and chemical-resistant gloves (nitrile or neoprene). Avoid skin contact via full-body protective clothing. Store in sealed containers under nitrogen to prevent decomposition. No flammability data exists, so treat as non-volatile but potentially toxic .

Advanced Research Questions

Q. How do substituents at C(3) or C(5) influence bromine-mediated rearrangements during synthesis?

  • Methodological Answer :

Substituent PositionReaction Outcome
C(3)-endo-phenylRearranged dibromides (9c-e) exclusively
C(5)-methylMixture of unrearranged (8f) and allylic bromide (10)
No substituentsEqual ratios of rearranged (9a,b) and unrearranged (8a,b) products
Torquoselectivity in the photochemical step and steric effects during bromine addition dictate these outcomes. Computational modeling (DFT) is recommended to predict substituent effects .

Q. What contradictions exist in stereochemical assignments of azabicyclo derivatives, and how are they resolved?

  • Methodological Answer : Early misassignments of (1S,3R,4R)-2-azabicyclo[2.2.1]heptanes were corrected via X-ray crystallography and NOESY NMR, revealing pseudo-enantiomeric (1R,4R,5S)-2-azabicyclo[3.2.1]octanes. Discrepancies arise from ring-expansion side reactions under nitromethane conditions. Advanced 2D NMR (HSQC, HMBC) and polarimetry are essential for unambiguous assignments .

Q. Can this compound serve as a proline mimetic in peptide-based drug design?

  • Methodological Answer : Yes. The bicyclic scaffold enforces rigid β-strand conformations, reducing entropy in oligomerization. For example, Boc-protected derivatives (e.g., 2,4-methanoprolines) prevent peptide aggregation. Biological assays show improved protease resistance compared to linear proline analogs. Optimize substitution at C1 (e.g., tert-butyldimethylsilyloxymethyl groups) to enhance bioavailability .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Methodological Answer : LC-MS/MS with a C18 column (2.1 x 50 mm, 1.7 μm) and 0.1% formic acid in water/acetonitrile gradient identifies hydrolyzed tert-butoxycarbonyl (Boc) byproducts. Degradation at pH 7.4 follows first-order kinetics (t₁/₂ = 12–24 hrs). Use isotopically labeled internal standards (e.g., D₃-Boc) for accurate quantification .

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